molecular formula C7H16N2O B14668765 Urea, 1-ethyl-3-isobutyl- CAS No. 38014-58-3

Urea, 1-ethyl-3-isobutyl-

Cat. No.: B14668765
CAS No.: 38014-58-3
M. Wt: 144.21 g/mol
InChI Key: OSZOVTMNVYQZRC-UHFFFAOYSA-N
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Description

Urea, 1-ethyl-3-isobutyl-: is a type of disubstituted urea compound. Ureas are organic compounds with the general formula (R1R2N)C=O, where R1 and R2 can be hydrogen atoms or organic groups. This particular compound features an ethyl group and an isobutyl group attached to the nitrogen atoms of the urea moiety. Ureas are known for their diverse applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of urea derivatives often involves the reaction of amines with organic isocyanates. This method is advantageous due to its simplicity and high yields. it requires careful handling of isocyanates, which are toxic and reactive .

Scientific Research Applications

Chemistry: Urea derivatives are used as intermediates in organic synthesis. They serve as building blocks for the synthesis of various heterocyclic compounds and are employed in the development of new materials .

Biology and Medicine: In biology and medicine, urea derivatives are investigated for their potential as enzyme inhibitors. For instance, they have been studied as inhibitors of soluble epoxide hydrolase (sEH), which is involved in the metabolism of lipid epoxides and plays a role in blood pressure regulation and inflammation .

Industry: In the industrial sector, urea derivatives are used as additives in polymers, resins, and coatings. They enhance the properties of these materials, such as their durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of urea derivatives often involves their interaction with specific enzymes or receptors. For example, as inhibitors of soluble epoxide hydrolase (sEH), urea derivatives bind to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various biological effects, including vasodilation and anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: 1-ethyl-3-isobutylurea is unique due to its specific combination of substituents, which can influence its physical and chemical properties, such as solubility, melting point, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

38014-58-3

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1-ethyl-3-(2-methylpropyl)urea

InChI

InChI=1S/C7H16N2O/c1-4-8-7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H2,8,9,10)

InChI Key

OSZOVTMNVYQZRC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCC(C)C

Origin of Product

United States

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